3-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride
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Overview
Description
3-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a methyl group, and a carbonitrile group. This compound is of significant interest in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries due to its versatile reactivity and potential biological activities .
Mechanism of Action
Target of Action
Pyrazoles can interact with various biological targets depending on their structure and functional groups. They are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Mode of Action
The mode of action of pyrazoles depends on their specific structure and the target they interact with. For example, some pyrazoles can inhibit certain enzymes, while others might interact with cell receptors .
Biochemical Pathways
Pyrazoles can affect various biochemical pathways. For instance, some pyrazoles are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrazoles can vary widely depending on their specific structure. Some pyrazoles might be readily absorbed and distributed in the body, while others might be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of pyrazoles can vary depending on their specific structure and the biological target they interact with. Some pyrazoles might inhibit the growth of cancer cells, while others might have antiviral or anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of pyrazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated nitriles, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, amines, and nitro derivatives, which can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
3-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methyl-1H-pyrazole: Similar in structure but lacks the carbonitrile group, leading to different reactivity and applications.
1-Methyl-1H-pyrazol-3-amine hydrochloride: Similar but without the carbonitrile group, affecting its chemical properties and uses.
Uniqueness
3-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride is unique due to the presence of both the amino and carbonitrile groups on the pyrazole ring. This combination imparts distinct reactivity and potential for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
5-amino-2-methylpyrazole-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4.ClH/c1-9-4(3-6)2-5(7)8-9;/h2H,1H3,(H2,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIVWUBZHLOTRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2247106-76-7 |
Source
|
Record name | 3-amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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